molecular formula C20H16N2O2S B2359708 N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide CAS No. 371140-99-7

N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2359708
CAS No.: 371140-99-7
M. Wt: 348.42
InChI Key: LIPBXJACEOFBKP-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound that features a naphthalene ring and a benzothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with benzothiazine intermediates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene and benzothiazine derivatives, such as:

Uniqueness

N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is unique due to its specific combination of naphthalene and benzothiazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-19(21-15-10-5-7-13-6-1-2-8-14(13)15)12-18-20(24)22-16-9-3-4-11-17(16)25-18/h1-11,18H,12H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPBXJACEOFBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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